Product packaging for Meristotropic acid(Cat. No.:CAS No. 10245-08-6)

Meristotropic acid

Cat. No.: B079723
CAS No.: 10245-08-6
M. Wt: 468.7 g/mol
InChI Key: NNOJLBWHEQLURI-ZTMWTZBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meristotropic acid is a natural triterpene acid of interest in pharmacological research, particularly for its potential antiviral properties. Studies have investigated the activity of this compound and its derivatives against influenza viruses. Research published in the Pharmaceutical Chemistry Journal indicated that this compound demonstrated significant antiviral activity in vitro against both influenza A and B viruses in MDCK cell cultures. The study also noted protective effects in an in vivo model of lethal influenza pneumonia in mice, suggesting its mechanism of action may extend beyond direct virus-specific targeting . As a research reagent, this compound provides scientists with a tool to explore new antiviral agents and study the complex mechanisms of host-pathogen interactions. Researchers should consult the current scientific literature for the most recent findings. This product is designated For Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44O4 B079723 Meristotropic acid CAS No. 10245-08-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10245-08-6

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-4-oxo-3,5,6,6a,7,8,8a,10,11,12-decahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H44O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,26-,27+,28-,29+,30+/m0/s1

InChI Key

NNOJLBWHEQLURI-ZTMWTZBHSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5C[C@](CC(=O)[C@@]5(CC[C@]43C)C)(C)C(=O)O)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(CC(=O)C5(CCC43C)C)(C)C(=O)O)C)C

Origin of Product

United States

Natural Occurrence and Chemodiversity in Biological Sources

Identification and Characterization of Plant Species Containing Meristotropic Acid (e.g., Glycyrrhiza uralensis Fisch.)

This compound is a member of the vast family of triterpenoids, a class of natural products with a diverse range of biological activities. While research on this compound is ongoing, it has been identified within the genus Glycyrrhiza. The roots and rhizomes of Glycyrrhiza species, commonly known as licorice, are a well-documented source of a plethora of phytochemicals, including various triterpene saponins (B1172615) and flavonoids. nih.govresearchgate.netmdpi.com

Glycyrrhiza uralensis Fisch., or Chinese licorice, is a prominent medicinal herb known for its rich chemical profile. nih.govoup.comtaylorandfrancis.com Its underground parts are known to contain a complex mixture of bioactive compounds. researchgate.net While direct and extensive studies detailing the isolation and characterization of this compound specifically from G. uralensis are not widely documented in publicly available research, the established presence of other triterpenoids like glycyrrhizin (B1671929) in this species suggests the biosynthetic machinery for producing such compounds is active. nih.govwikipedia.org The characterization of compounds from G. uralensis typically involves advanced analytical techniques. These methods are crucial for separating and identifying individual molecules from the complex mixture of phytochemicals present in the plant extract.

The phytochemical profile of G. uralensis is extensive and includes a variety of compound classes. Besides triterpenoids, it is rich in flavonoids such as liquiritin (B1674860), liquiritigenin (B1674857), isoliquiritin (B191953), and isoliquiritigenin (B1662430), as well as other compounds like licochalcone A and glycycoumarin (B191358). taylorandfrancis.comnih.govwikipedia.orgjst.go.jp The presence of these compounds underscores the chemical diversity of this plant species.

Methodologies for Botanical Identification and Specimen Authentication in Phytochemical Research

The accurate identification and authentication of plant material are fundamental to the integrity of phytochemical research. For Glycyrrhiza species, a combination of traditional and modern techniques is employed to ensure the correct botanical origin. nih.gov

Macroscopic and microscopic examinations are the initial steps in botanical identification. These involve analyzing the physical characteristics of the plant, such as the morphology of the roots and rhizomes, which have distinct features in different Glycyrrhiza species. nih.gov

For more definitive identification, chemical and molecular methods are utilized. Chemical profiling, often using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), allows for the creation of a chemical fingerprint of the plant extract. nih.gov This fingerprint, based on the presence and relative abundance of specific marker compounds, can be used to distinguish between different species. For instance, species-specific metabolites such as glabridin (B1671572) for G. glabra, licochalcone A for G. inflata, and glycycoumarin for G. uralensis can serve as key identifiers.

Molecular techniques, particularly DNA barcoding, provide a highly accurate method for specimen authentication. By sequencing specific regions of the plant's DNA, researchers can unambiguously identify the species, which is crucial for ensuring the quality and consistency of the plant material used in research and commercial products.

The characterization of isolated compounds like this compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for elucidating the detailed chemical structure, while Mass Spectrometry provides information on the molecular weight and fragmentation pattern.

Variability in this compound Content Across Different Plant Genotypes or Environmental Conditions

The concentration of secondary metabolites in plants, including triterpenoids like this compound, is not static. It is influenced by a complex interplay of genetic makeup (genotype) and environmental factors. frontiersin.org While direct studies on the variability of this compound in G. uralensis are limited, research on other major bioactive components in this species provides valuable insights into the potential factors affecting its accumulation. jst.go.jpnih.gov

A study on cultivated Glycyrrhiza uralensis populations in Northern China revealed that both genotype and environmental conditions significantly impact the content of key bioactive compounds. jst.go.jpnih.gov The research analyzed five major components: liquiritin (LQ), liquiritigenin (LQG), glycyrrhizin (GL), isoliquiritin (ILQ), and isoliquiritigenin (ILQG) across four different genotypes grown in four distinct environments.

The findings indicated that the accumulation of these compounds was variably affected by genetic and environmental factors. For instance, the content of liquiritin and isoliquiritin was primarily influenced by genetic factors, suggesting a strong potential for genetic improvement through breeding programs. jst.go.jpnih.gov Conversely, the accumulation of liquiritigenin and isoliquiritigenin was more significantly affected by environmental factors. jst.go.jpnih.gov The triterpenoid (B12794562) glycyrrhizin was found to be influenced by both genotype and environment. jst.go.jp

Specifically, environmental factors such as sunshine duration and rainfall were identified as dominant contributors to the accumulation of certain bioactive components. Increased sunshine was found to be advantageous for the accumulation of glycyrrhizin, while decreased rainfall was conducive to the accumulation of liquiritigenin and isoliquiritigenin. jst.go.jp These findings suggest that the content of other triterpenoids, such as this compound, is also likely to exhibit significant variability depending on the genetic strain of G. uralensis and the environmental conditions under which it is grown. The production of glycyrrhizin in G. uralensis has been shown to be strain-specific, with high-producing strains containing significantly more of the compound than low-producing strains. oup.com This highlights the critical role of genotype in determining the chemical profile of the plant.

Biosynthetic Pathways and Precursor Metabolism of Meristotropic Acid

General Overview of Triterpenoid (B12794562) Biosynthesis via Isoprenoid Pathways

The biosynthesis of all triterpenoids, including meristotropic acid, commences with the isoprenoid pathway, which generates the universal five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.net For the synthesis of triterpenoids, the MVA pathway is the primary source of IPP and DMAPP. researchgate.net

The key steps of the MVA pathway are as follows:

Formation of Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR). This is a critical rate-limiting step in the pathway.

Conversion to IPP: Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield IPP.

Isomerization to DMAPP: IPP is then reversibly isomerized to DMAPP by the enzyme IPP isomerase.

Following the formation of the C5 units, a series of head-to-tail condensations occur, catalyzed by prenyltransferases. One molecule of DMAPP is condensed with two molecules of IPP to form the C15 compound, farnesyl diphosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the C30 hydrocarbon, squalene. mdpi.com Squalene represents the first committed precursor for the biosynthesis of all triterpenoids. mdpi.com The subsequent step involves the epoxidation of squalene to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. mdpi.comwikipedia.org This cyclic ether is the final common precursor for the cyclization reactions that lead to the vast diversity of triterpenoid skeletons. mdpi.comwikipedia.org

Hypothetical and Investigated Enzymatic Steps Catalyzing this compound Formation

The formation of the specific oleanane (B1240867) skeleton of this compound begins with the cyclization of 2,3-oxidosqualene. While the precise oxidosqualene cyclase (OSC) responsible for this compound biosynthesis has not been definitively identified, it is hypothesized to be a β-amyrin synthase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, the foundational structure of oleanane-type triterpenoids. mdpi.comnih.gov

Following the formation of the β-amyrin backbone, a series of oxidative modifications are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes responsible for the structural diversification of triterpenoids. frontiersin.orgbeilstein-journals.org Although the specific CYPs involved in this compound synthesis are unknown, based on the structure of related oleanane triterpenoids, it is likely that a series of regio- and stereospecific hydroxylations and further oxidations occur at various positions on the β-amyrin skeleton. For instance, the formation of oleanolic acid from β-amyrin involves oxidation at the C-28 position, a reaction often catalyzed by CYPs from the CYP716 family. nih.govnih.gov The unique structural features of this compound would necessitate a specific combination of CYP-mediated reactions, the details of which remain a subject for future investigation.

The final steps in the biosynthesis may also involve other enzyme classes, such as dehydrogenases or reductases, to achieve the final oxidation state and stereochemistry of the molecule.

Molecular Mechanisms Governing the Regulation of this compound Biosynthesis

The biosynthesis of triterpenoids is a tightly regulated process, controlled at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is often coordinated and can be induced by various internal and external stimuli. Although specific regulatory mechanisms for this compound have not been elucidated, the regulation of oleanane triterpenoid biosynthesis in general provides a framework for understanding its control.

Key regulatory components include:

Transcription Factors: Various families of transcription factors, such as basic helix-loop-helix (bHLH), MYB, and APETALA2/ethylene responsive factor (AP2/ERF), are known to play crucial roles in regulating the expression of triterpenoid biosynthetic genes. plos.org These transcription factors can bind to specific cis-acting elements in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription.

Hormonal Signaling: Plant hormones, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are potent elicitors of triterpenoid biosynthesis. researchgate.netplos.org Application of these signaling molecules has been shown to upregulate the expression of key biosynthetic genes, including those for squalene synthase and β-amyrin synthase, leading to increased accumulation of oleanane-type triterpenoids. plos.org Other plant growth regulators, such as auxins and cytokinins, have also been implicated in modulating the biosynthesis of these compounds. plos.org

It is plausible that the biosynthesis of this compound is similarly regulated by a complex interplay of specific transcription factors and hormonal signaling pathways, ensuring its production is optimized according to the developmental and environmental needs of the organism.

Comparative Analysis of this compound Biosynthesis in Different Organisms

Currently, there is no published research comparing the biosynthesis of this compound across different organisms. The compound has been reported in specific plant species, but the genetic and enzymatic machinery responsible for its production has not been characterized in any of them.

Comparative studies on the biosynthesis of other, more widely distributed oleanane triterpenoids, such as oleanolic acid and ursolic acid, have revealed both conservation and divergence in the biosynthetic pathways. nih.govuni.lu While the core pathway leading to β-amyrin is generally conserved, the subsequent modifying enzymes, particularly the cytochrome P450s, often exhibit species-specific diversification, leading to a wide array of different triterpenoid structures. frontiersin.orguni.lu

Future research involving the identification and characterization of the genes and enzymes for this compound biosynthesis in the organisms that produce it would be necessary to perform any meaningful comparative analysis. Such studies would likely reveal unique evolutionary adaptations in the biosynthetic pathway that lead to the formation of this specific triterpenoid.

Chemical Synthesis and Strategic Derivatization of Meristotropic Acid for Research

Semisynthetic Approaches to Meristotropic Acid Analogues

Semisynthesis, a strategy that utilizes a naturally occurring or readily available starting material for chemical modification, provides an efficient pathway to novel compounds. nih.gov Assuming "this compound" could be isolated from a natural source, semisynthetic approaches would be pivotal in generating a diverse library of analogues for initial screening.

Key strategies would involve modifying the core scaffold of this compound. For instance, if the core contains reactive functional groups like hydroxyl or carboxyl moieties, these can be targeted for derivatization. Techniques such as acylation, alkylation, and oxidation/reduction could be employed to introduce a variety of substituents. nih.gov The goal of these modifications would be to probe the structural requirements for biological activity, potentially improving potency or altering selectivity. The value of such analogues lies in their ability to retain the complex, naturally engineered scaffold while allowing for systematic exploration of structure-activity relationships (SAR). nih.gov

Synthetic Modification Strategies for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule responsible for its biological effects. wikipedia.orggardp.org For a hypothetical "this compound," a systematic modification of its structure would be essential to build a robust SAR model. This understanding allows chemists to rationally design new molecules with improved properties. nih.govyoutube.com

Esterification of a carboxylic acid functional group is a common and straightforward initial modification in a medicinal chemistry campaign. chemguide.co.uk If this compound possesses a carboxyl group, converting it to a series of esters (e.g., methyl, ethyl, propyl esters) could provide valuable insights. This modification alters the compound's polarity, lipophilicity, and hydrogen bonding capacity, which can significantly impact its biological activity and pharmacokinetic profile.

The synthesis of a methyl ester, for example, is typically achieved through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reaction is reversible, and conditions can be optimized to favor ester formation. masterorganicchemistry.com

Table 1: Hypothetical Ester Derivatives of this compound and Their Research Implications This table is for illustrative purposes only, as this compound is a fictional compound.

DerivativeModificationPotential Impact on PropertiesPrimary Research Question
This compound Methyl EsterCarboxyl to Methyl EsterIncreased lipophilicity; loss of H-bond donorIs the acidic proton necessary for activity?
This compound Ethyl EsterCarboxyl to Ethyl EsterFurther increase in lipophilicityHow does steric bulk at the ester position affect binding?
This compound Benzyl EsterCarboxyl to Benzyl EsterSignificant increase in size and lipophilicity; potential for π-stacking interactionsCan aromatic interactions enhance target engagement?

Beyond esterification, other functional group interconversions would be critical for a thorough SAR investigation. The goal is to understand which parts of the molecule, or "pharmacophores," are essential for its activity.

If this compound contained a ketone, it could be reduced to a secondary alcohol, introducing a new hydrogen bond donor and a stereocenter. A carboxylic acid could be reduced to a primary alcohol or converted into an amide. Each new analogue provides a piece of the puzzle, helping to map the binding pocket of its biological target. For example, converting a carboxylic acid to an amide would test the importance of the acidic nature of the original group versus its ability to act as a hydrogen bond donor and acceptor.

Table 2: Hypothetical Functional Group Interconversions for SAR Studies This table is for illustrative purposes only, as this compound is a fictional compound.

Original Functional GroupNew Functional GroupSynthetic ReactionResearch Implication
Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)Reduction (e.g., with LiAlH₄)Tests the necessity of the carbonyl and acidic proton for activity.
Carboxylic Acid (-COOH)Amide (-CONH₂)Amide coupling (e.g., with EDC/HOBt)Differentiates between the need for an H-bond acceptor vs. an acidic group.
Hydroxyl (-OH)Ether (-OCH₃)Williamson Ether SynthesisDetermines if the hydroxyl proton as an H-bond donor is critical.
Ketone (C=O)Secondary Alcohol (CH-OH)Reduction (e.g., with NaBH₄)Investigates the importance of the planar carbonyl vs. a tetrahedral alcohol.

Rational Design Principles for Novel this compound Derivatives

As SAR data is gathered, the focus shifts from random modifications to rational design. mdpi.com This involves using the accumulated knowledge, often aided by computational modeling, to design new derivatives with a higher probability of success. nih.govrsc.org

If initial studies indicated that a lipophilic pocket exists in the target's binding site near the carboxylic acid, derivatives with larger, non-polar ester groups might be designed. If a specific hydrogen bond is found to be crucial, efforts would be made to maintain or enhance that interaction while modifying other parts of the molecule to improve properties like solubility or metabolic stability. youtube.com

This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery. mdpi.com For a novel compound like "this compound," this approach would be essential to systematically optimize its structure and unlock its full therapeutic potential.

Preclinical Investigation of Biological Activities in Experimental Models

Evaluation of Antiviral Efficacy in In Vitro Cellular Systems

Studies have been conducted to assess the direct antiviral effects of meristotropic acid using Madin-Darby Canine Kidney (MDCK) cell cultures, a standard model for influenza virus research.

Research has demonstrated that this compound exhibits antiviral activity against both influenza A and B viruses in in vitro settings. scispace.comscispace.com Among several natural triterpene acids and their synthetic derivatives tested, this compound was identified as having one of the highest levels of activity in these cell culture models. scispace.comscispace.com A notable correlation was observed between its efficacy against influenza A and influenza B viruses. scispace.comresearchgate.net

Furthermore, the compound was evaluated against a rimantadine-resistant strain of influenza A/H1N1. These findings suggest that this compound's mechanism of action may differ from that of adamantane-class antivirals like rimantadine, which target the M2 ion channel.

Detailed dose-response data, such as IC₅₀ (the concentration required to inhibit 50% of viral activity) or EC₅₀ (the concentration required for 50% effective response), for this compound's direct inhibition of viral replication are not extensively reported in the available scientific literature.

However, cytotoxicity data from these studies provide some context for its activity. In assays using MDCK cells, the cytotoxic concentration for 50% of the cells (CTD₅₀) was determined. This metric is a measure of toxicity to the host cells rather than a direct measure of antiviral potency. A higher CTD₅₀ value indicates lower cytotoxicity.

This data indicates that this compound is less toxic to the host cells used in the assay compared to rimantadine.

Assessment of Protective Effects in In Vivo Animal Models

To understand its potential therapeutic effect in a whole organism, this compound has been studied in murine models of influenza infection.

Screening for Other Biological Modulations (e.g., Lack of Fungistatic Activity)

To explore the broader biological profile of this compound, it has been screened for other activities. One such investigation focused on its potential to inhibit fungal growth. The term fungistatic refers to the ability to inhibit fungal growth without killing the fungi. mdpi.commdpi.com

In a study evaluating 49 different pentacyclic triterpenoids, compounds belonging to the this compound type were tested for fungistatic effects against the yeast Saccharomyces carlsbergensis. The results clearly indicated that this compound possessed no fungistatic activity at concentrations up to 100 µg/mL. nih.govresearchgate.net

Mechanistic Elucidation of Meristotropic Acid S Biological Actions

Cellular Mechanisms of Antiviral Action

The antiviral activity of Meristotropic acid appears to be multifaceted, involving both direct interference with the viral life cycle and modulation of the host's cellular response to infection.

Research into the antiviral mechanisms of oleanane-type triterpenoids, the class of compounds to which this compound belongs, has pointed towards the inhibition of viral entry as a primary mode of action. nih.govnih.gov Specifically, these compounds are thought to target the influenza virus hemagglutinin (HA) protein. nih.govjst.go.jp HA is a critical glycoprotein (B1211001) on the surface of the influenza virus responsible for binding to sialic acid receptors on host cells, the first step in viral entry. mdpi.com By interacting with HA, oleanane (B1240867) derivatives can block this attachment, thereby preventing the virus from entering the host cell. nih.gov

Furthermore, after the virus is endocytosed, a low pH environment within the endosome triggers a conformational change in HA, which is essential for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. nih.gov Studies on oleanolic acid derivatives, which share a structural similarity with this compound, have shown that they can inhibit these acid-induced conformational changes in the HA2 subunit, effectively blocking the fusion process and halting the infection at an early stage. nih.gov

While the primary antiviral action of related compounds is at the entry stage, the complete impact of this compound on the subsequent stages of viral replication and assembly within the host cell is an area that requires further investigation.

In addition to its direct antiviral effects, the in vivo efficacy of some this compound derivatives, even in the absence of in vitro activity, suggests a mechanism involving the modulation of the host's immune response. mdpi.com Triterpene acids are recognized for their immunomodulatory and anti-inflammatory activities. mdpi.comnih.gov Severe influenza infections are often characterized by an excessive inflammatory response, sometimes referred to as a "cytokine storm," which can lead to significant lung damage. nih.gov

The anti-inflammatory properties of triterpenoids may help to mitigate this influenza-induced inflammation, thereby protecting the host from severe pathology. nih.gov While direct studies on this compound's effect on specific anti-inflammatory pathways in the context of influenza are limited, the general activities of this class of compounds suggest a potential to downregulate pro-inflammatory cytokine production.

Apoptosis, or programmed cell death, is another host cellular pathway that is intricately involved in the pathogenesis of influenza. uky.edu The virus can induce apoptosis to facilitate its replication and spread, while the host may use it as a defense mechanism to eliminate infected cells. uky.edu The potential of this compound to modulate apoptotic pathways during influenza infection is an area that warrants further research to fully understand its protective effects.

Molecular Targets and Protein-Ligand Interactions

Identifying the specific molecular targets of this compound is crucial for a complete understanding of its mechanism of action.

Based on studies of structurally related oleanane triterpenoids, the primary molecular target of this compound in its antiviral action against influenza is likely the viral hemagglutinin (HA) protein. nih.govjst.go.jpsioc-journal.cn More specifically, the interaction is thought to occur within a cavity in the stem region of HA, which undergoes significant rearrangement during the membrane fusion process. nih.gov This interaction with the HA2 subunit is critical for inhibiting the conformational changes necessary for viral entry. nih.gov

Biochemical assays and computational modeling have been instrumental in elucidating the interaction between oleanane-type triterpenoids and their molecular targets. Surface plasmon resonance (SPR) analysis of an oleanolic acid derivative demonstrated a high-affinity interaction with the HA protein, with an equilibrium dissociation constant (KD) in the nanomolar range. nih.gov This indicates a strong and stable binding between the compound and the viral protein. nih.gov

Molecular docking studies have further supported these findings, predicting that these compounds bind to a cavity in the stem region of HA. nih.govsioc-journal.cn These computational models provide a structural basis for the inhibitory activity, showing how the ligand can physically occupy a space that is critical for the conformational changes required for membrane fusion. While these studies have been conducted on derivatives of oleanolic acid, similar investigations into the binding affinity and specificity of this compound for the HA protein would provide more direct evidence of its mechanism.

Interactive Data Table: In Vitro Antiviral Activity of this compound and a Derivative

CompoundVirus StrainCell Line50% Cytotoxic Dose (CD50) in μM50% Inhibitory Concentration (IC50) in μMSelectivity Index (SI = CD50/IC50)
This compoundInfluenza A/California/07/2009 (H1N1)MDCK>10025.1>4.0
This compoundInfluenza B/Lee/40MDCK>10033.2>3.0
Methyl ester of this compoundInfluenza A/California/07/2009 (H1N1)MDCK>10018.5>5.4
Methyl ester of this compoundInfluenza B/Lee/40MDCK>10024.7>4.0

Data adapted from a study on the antiviral activity of this compound and its derivatives. mdpi.com

Investigation of Undetermined or Indirect Mechanisms of Action

A particularly intriguing aspect of the biological activity of this compound and its derivatives is the observation that some compounds lacking in vitro antiviral activity still demonstrate protective effects in vivo. mdpi.com This suggests the involvement of indirect mechanisms of action that are not captured in standard cell culture-based antiviral assays.

One plausible indirect mechanism is the modulation of the host's immune and inflammatory responses. mdpi.com By tempering the excessive inflammation and cytokine production associated with severe influenza, these compounds could reduce lung pathology and improve survival, even without directly inhibiting viral replication to a significant extent. nih.gov This immunomodulatory effect could be a key component of the in vivo efficacy observed.

Further research is necessary to fully uncover these undetermined or indirect mechanisms. This could involve detailed studies on the effect of this compound on various immune cell populations, the expression of cytokines and chemokines, and the activation of specific signaling pathways involved in the host's response to influenza infection. A deeper understanding of these indirect actions will be crucial for the potential development of this compound as a therapeutic agent for influenza.

Structure Activity Relationship Sar Studies of Meristotropic Acid Analogues

Correlation Between Specific Structural Motifs and Biological Potency

Research into the antiviral properties of meristotropic acid and its derivatives has provided initial insights into the structural motifs crucial for its biological activity. A study investigating the antiviral effects of this compound, macedonic acid, and their synthetic derivatives against influenza A and B viruses revealed key correlations between structure and potency.

In this study, this compound itself demonstrated the highest level of in vitro activity against influenza viruses. scispace.comscispace.com This suggests that the foundational oleana-11,13(18)-diene skeleton with a hydroxyl group at the 3β position and a 22-oxo group is a key pharmacophore for its antiviral effects. scispace.com

Further investigation into synthetic derivatives of this compound has begun to elucidate the role of specific functional groups. For instance, the methyl ester of this compound was synthesized and evaluated, providing a basis for understanding the impact of modifying the carboxylic acid group at C-29. scispace.com While some derivatives showed a lack of in vitro activity, they exhibited protective properties in vivo, pointing towards alternative mechanisms of action not directly targeting the virus. scispace.comscispace.com This highlights the complexity of SAR in these compounds, where in vitro potency does not always directly translate to in vivo efficacy.

The following table summarizes the findings on the anti-influenza activity of this compound and a key derivative:

CompoundStructureIn Vitro Activity (Influenza A & B)In Vivo Protective Properties
This compound 3β-hydroxy-22-oxooleana-11,13(18)-dien-29-oic acidHighNot specified
Methyl ester of this compound 3β-hydroxy-22-oxooleana-11,13(18)-dien-29-oic acid methyl esterLower than parent compoundObserved

These initial findings underscore the importance of the core triterpenoid (B12794562) structure and suggest that modifications at the C-29 carboxyl group can modulate activity, warranting further investigation into a wider range of ester and amide derivatives.

Stereochemical Influence on Pharmacological Efficacy

The stereochemistry of triterpenoid acids plays a critical role in their interaction with biological targets and, consequently, their pharmacological efficacy. mdpi.comsci-hub.semdpi.com The spatial arrangement of functional groups can significantly alter the binding affinity of a molecule to its receptor or enzyme. sci-hub.sewikipedia.orgcore.ac.uk

For pentacyclic triterpenoids like this compound, the orientation of the hydroxyl group at the C-3 position is a crucial determinant of bioactivity. mdpi.com The natural 3β-hydroxy configuration is often associated with higher potency compared to the 3α-hydroxy epimer in many related compounds. mdpi.com While specific studies on the stereoisomers of this compound are not extensively documented, the general principles of triterpenoid SAR suggest that any alteration in the stereochemistry at key chiral centers would likely have a profound impact on its antiviral activity.

The rigid pentacyclic structure of this compound results in a defined three-dimensional shape. This conformational rigidity is essential for its specific interactions with biological macromolecules. The influence of stereochemistry extends to the various chiral centers throughout the molecule, and changes in their configuration could lead to a loss of biological activity due to a mismatch with the target binding site.

Comparative SAR Analysis with Related Triterpenoid Acids (e.g., Macedonic Acid and Oleanolic Acid)

A comparative analysis of the SAR of this compound with related triterpenoid acids, such as macedonic acid and oleanolic acid, provides a broader context for understanding the structural requirements for biological activity.

Macedonic Acid:

Macedonic acid shares a triterpenoid backbone with this compound and has also been investigated for its antiviral properties. scispace.comscispace.com In comparative studies, the methyl ester of macedonic acid displayed significant in vitro anti-influenza activity. scispace.comscispace.com This contrasts with the parent macedonic acid, suggesting that for this particular scaffold, esterification of the carboxylic acid group is beneficial for its antiviral action. This is an interesting counterpoint to this compound, where the free acid showed the highest initial activity. Notably, some derivatives of both acids that were inactive in vitro still showed protective effects in animal models, indicating that the mechanism of action may not be solely based on direct viral inhibition. scispace.comscispace.com

Oleanolic Acid:

Oleanolic acid is a widely studied pentacyclic triterpenoid with a broad spectrum of biological activities. mdpi.comtandfonline.comnih.gov Extensive SAR studies on oleanolic acid have revealed several key structural features that are important for its potency, which can be extrapolated to hypothesize about this compound.

C-3 Hydroxyl Group: The presence and stereochemistry of the hydroxyl group at C-3 are critical for the activity of oleanolic acid. mdpi.com Modifications at this position, such as esterification or oxidation, can significantly alter its pharmacological profile. tandfonline.com

C-28 Carboxylic Acid: The free carboxylic acid at C-28 is often essential for the biological activities of oleanolic acid, including its anti-HIV and hypoglycemic effects. tandfonline.com However, in some cases, esterification or amidation at this position can lead to enhanced activity.

A-Ring Modifications: Introduction of additional functional groups on the A-ring of oleanolic acid has been a successful strategy to enhance its bioactivity.

C-12 Double Bond: The double bond at the C-12 position is a common feature in many active triterpenoids and is considered important for their biological effects.

A study on the antifungal activity of various pentacyclic triterpenoids found that glycosides of oleanolic acid with a free carboxyl group at C-28 exhibited the highest activity, while this compound and macedonic acid showed no fungistatic activity at the tested concentrations. nih.gov This highlights how subtle structural differences between these triterpenoids can lead to distinct biological activity profiles.

The following table provides a comparative overview of the key structural features and their general influence on the activity of these three triterpenoid acids.

FeatureThis compound (Antiviral)Macedonic Acid (Antiviral)Oleanolic Acid (Various Activities)
C-3 Hydroxyl Group Believed to be crucialBelieved to be crucialCritical for activity
C-28/C-29 Carboxylic Acid Free acid shows high activityEsterification enhances activityFree acid often essential, but modifications can improve potency
Core Skeleton Oleana-11,13(18)-dieneTriterpenoidOlean-12-ene

Strategies for Improving Bioactivity through Structural Optimization

Based on the SAR of this compound and its comparison with related triterpenoids, several strategies can be proposed for its structural optimization to enhance its biological activity.

Modification of the C-29 Carboxylic Acid: Given that the methyl ester of this compound retained some activity, a systematic exploration of a series of ester and amide derivatives is warranted. scispace.com Introducing different alkyl chains, aromatic rings, or amino acid moieties could improve lipophilicity and cell permeability, potentially leading to enhanced potency.

Derivatization of the C-3 Hydroxyl Group: While the 3β-hydroxyl group appears important, its modification could lead to prodrugs with improved pharmacokinetic properties. Acylation with various substituents could be explored to modulate the compound's solubility and bioavailability.

Introduction of Functional Groups on the A-Ring: Drawing inspiration from oleanolic acid SAR, the introduction of small functional groups at the C-2 position of the A-ring could be a promising strategy.

Synthesis of Hybrid Molecules: Conjugating this compound with other pharmacologically active molecules, such as antiviral nucleoside analogues or other natural products, could result in hybrid compounds with synergistic or novel mechanisms of action.

The development of more potent analogues of this compound will depend on a systematic approach to chemical synthesis and biological evaluation, guided by the initial SAR insights and the wealth of knowledge from related triterpenoid acids.

Advanced Methodologies and Analytical Approaches in Meristotropic Acid Research

Bioassay-Guided Fractionation and Isolation Techniques

The initial step in discovering and purifying a bioactive compound such as meristotropic acid from a natural source is typically bioassay-guided fractionation. mq.edu.au This strategy involves a systematic process of separating a crude extract into progressively simpler fractions. nih.gov Each resulting fraction is tested for a specific biological activity, and only the active fractions are subjected to further separation until a pure, active compound is isolated. nih.gov

The process begins with the extraction of the source material, for instance, using a solvent like methanol (B129727). ontosight.ai This crude extract is then subjected to various chromatographic techniques to separate its components based on physical and chemical properties. Common methods include:

Column Chromatography: The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is used to elute the components, separating them based on their affinity for the stationary phase. ontosight.aiuni.lu

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions to monitor the progress of separation and to identify promising components. ontosight.aiwikipedia.org It operates on a similar principle to column chromatography but on a smaller scale. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is a high-resolution technique that provides pure compounds. wikipedia.org In the context of triterpenoids, which includes this compound, elution with solvent mixtures may be employed to achieve separation. fishersci.no

This iterative process of separation and biological testing ensures that the purification efforts remain focused on the molecule responsible for the observed bioactivity, ultimately leading to the isolation of compounds like this compound or its glycosides. nih.govfishersci.no A potential decrease in activity after fractionation may sometimes be attributed to synergistic effects between multiple compounds in the original extract. nih.gov

Advanced Spectroscopic Methods for Structural Assignment and Confirmation

Once a pure compound is isolated, determining its precise chemical structure is paramount. phytomolecules.com Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's atomic composition, connectivity, and stereochemistry. nih.gov For a compound like this compound, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed. guidetopharmacology.org

Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula of the compound. uni.lu High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. phytomolecules.com The fragmentation pattern observed in the mass spectrum can also offer initial clues about the molecule's substructures. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. nih.gov

¹H and ¹³C NMR: These one-dimensional techniques identify the types of hydrogen and carbon atoms present in the molecule and their chemical environments. uni.lu

2D NMR Experiments: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms. mpg.de They reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the assembly of the complete carbon-hydrogen framework of the molecule. This information is critical for the constitutional assignment of complex natural products. mpg.de

The combined data from these spectroscopic methods allow researchers to piece together the complete, unambiguous structure of the isolated natural product. cdutcm.edu.cn

Quantitative Biological Assays in Cell Culture and Animal Models

To understand the biological function and therapeutic potential of this compound, its activity must be quantified in relevant biological systems. This involves both in vitro (cell-based) and in vivo (animal) studies.

Cell Culture Assays: Cellular assays are used to efficiently quantify a compound's biological activity, cytotoxicity, and biochemical mechanisms in a controlled environment. For instance, the antiviral activity of this compound has been evaluated in Madin-Darby Canine Kidney (MDCK) cell cultures. Such assays can measure the compound's ability to inhibit viral replication or protect cells from virus-induced death. Various quantitative methods, such as those based on reporter genes or cell viability readouts (e.g., MTT assays), can be employed to determine the concentration at which the compound exerts its effects.

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules, offering insights that can be difficult to obtain through experiments alone. While specific computational studies on this compound are not widely published, the application of these methods can be described.

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. These calculations can determine the molecule's most stable three-dimensional geometry, predict its reactivity, and analyze its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical behavior. This information helps in understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to visualize its interaction with a specific biological target, such as a viral enzyme. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction, understand the stability of the compound-target complex, and gain a dynamic view of the mechanism of action at the atomic level.

These computational approaches can guide further experimental work, help interpret experimental results, and accelerate the process of drug design and optimization.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

Omics technologies provide a global, system-wide view of the molecular changes that occur in a biological system in response to a substance like this compound. Instead of focusing on a single target, they analyze entire classes of molecules, such as proteins (proteomics) or metabolites (metabolomics), to uncover the broader biological impact.

Proteomics: Proteomics is the large-scale study of proteins. In the context of this compound research, proteomics could be used to analyze how the compound alters the protein expression profile of host cells during a viral infection. By comparing the proteomes of treated and untreated cells, researchers can identify proteins and cellular pathways that are modulated by the compound. This can reveal the compound's mechanism of action, identify potential biomarkers of its effect, and uncover unexpected therapeutic targets.

Metabolomics: Metabolomics is the comprehensive analysis of small-molecule metabolites within a biological sample. Following treatment with this compound, metabolomic analysis of cell extracts or biofluids from animal models can provide a detailed snapshot of the physiological state. It can reveal how the compound affects metabolic pathways, such as energy metabolism or lipid metabolism, providing functional insights into its biological effects. Integrating metabolomics with other omics data can lead to a more comprehensive understanding of the compound's mechanism of action.

These high-throughput technologies generate vast datasets that can reveal complex biological interactions and provide a deeper understanding of a compound's activity within an intricate biological system.

Academic Research Gaps and Future Directions for Meristotropic Acid

Comprehensive Mapping of Cellular Signaling Pathways Modulated by Meristotropic Acid

A fundamental gap in the current knowledge of this compound is the near-complete absence of data on its mechanism of action at a molecular level. While studies have shown it possesses activity against influenza A and B viruses, the specific host or viral pathways it modulates remain unknown. nih.gov Future research must prioritize the comprehensive mapping of the cellular signaling cascades affected by this compound.

Key research objectives should include:

Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction to identify the direct protein or nucleic acid binding partners of this compound.

Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to generate a global view of changes in gene and protein expression in relevant cell lines (e.g., MDCK, A549) upon treatment. This would reveal which signaling pathways—such as NF-κB, MAPK, or interferon response pathways—are significantly perturbed.

Functional Validation: Once pathways are identified, functional assays are crucial to validate the findings. This includes using reporter gene assays, kinase activity assays, and western blotting to confirm the upregulation or downregulation of key signaling nodes. Understanding these mechanisms is a prerequisite for any rational drug development program.

Deeper Understanding of its Biosynthetic Regulation and Metabolic Engineering Potential

The production of this compound is currently reliant on its extraction from natural sources. chem960.com To ensure a sustainable and scalable supply for future research and potential commercialization, a thorough understanding of its biosynthesis is essential. Research in this area is nonexistent and represents a significant opportunity.

Future investigations should focus on:

Elucidation of the Biosynthetic Pathway: Identifying the plant species that produce this compound and using a combination of genomic and metabolomic approaches to identify the specific enzymes (e.g., oxidosqualene cyclases, cytochrome P450s, and transferases) responsible for its synthesis from precursor molecules.

Regulatory Mechanisms: Investigating how the expression of these biosynthetic genes is regulated by developmental cues and environmental stimuli.

Metabolic Engineering: Once the pathway is understood, there is immense potential for metabolic engineering. This involves transferring the identified biosynthetic genes into a heterologous host, such as Saccharomyces cerevisiae (baker's yeast) or Nicotiana benthamiana, to create a microbial or plant-based production platform. This would allow for controlled, large-scale production independent of the original plant source.

Design and Synthesis of Highly Selective and Potent this compound Analogues

The naturally occurring molecule is often just a starting point for drug discovery. While the synthesis of some derivatives of this compound has been undertaken to explore antiviral activity, a systematic structure-activity relationship (SAR) study is needed. nih.govlibretexts.org The goal is to design and synthesize analogues with improved potency, selectivity, and drug-like properties.

This research direction involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the functional groups on the triterpenoid (B12794562) scaffold (e.g., at the C-3 hydroxyl, C-22 oxo, and C-29 carboxylic acid positions). nih.gov Each analogue would be tested to determine how specific chemical changes affect biological activity.

Computational Modeling: Using molecular docking and dynamic simulations to model the interaction of this compound and its analogues with identified biological targets. This can guide the rational design of new derivatives with predicted higher binding affinity and selectivity.

Medicinal Chemistry Optimization: Focusing on improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion) through chemical modification, transforming a biologically active "hit" into a viable "lead" compound.

Development of Advanced Preclinical Models for Broader Spectrum Biological Evaluations

Current in vivo evaluation of this compound has been limited, with one study assessing its protective properties in a mouse model of lethal influenza pneumonia. nih.gov To truly understand its therapeutic potential, a broader and more advanced preclinical evaluation is necessary.

Future efforts should include:

Expanded In Vivo Efficacy Models: Testing the compound in more sophisticated animal models, including those for oseltamivir- and amantadine-resistant influenza strains, to confirm its broad-spectrum anti-influenza activity. wikipedia.org

Humanized Models: Utilizing advanced models such as humanized mice (mice with a reconstituted human immune system) or organoid cultures (3D cell cultures that mimic organ structures) to better predict the compound's efficacy and effects in humans.

Exploration of Other Therapeutic Areas: Given that other triterpenoids exhibit anti-inflammatory, anti-cancer, and metabolic regulatory effects, this compound should be screened against a wider panel of diseases using appropriate preclinical models to uncover any additional, previously unknown biological activities. For instance, some triterpenoids show a lack of fungistatic activity, a characteristic that has been noted for the this compound type. wikipedia.orgacdlabs.com

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate natural product research. The application of these technologies to the study of this compound is a completely unexplored yet highly promising frontier.

Key applications would include:

Predictive Biology: Developing ML models trained on large datasets of chemical structures and biological activities to predict the potential targets and therapeutic applications of this compound and its virtual analogues.

Biosynthetic Gene Cluster Identification: Using AI algorithms to scan plant genomes and identify putative gene clusters responsible for the biosynthesis of triterpenoids like this compound.

De Novo Drug Design: Employing generative AI models to design novel molecular structures based on the this compound scaffold, optimized for high potency and specific drug-like properties against a chosen biological target. This integration could dramatically reduce the time and cost associated with traditional discovery and optimization cycles.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Meristotropic acid?

  • Methodology :

  • Use regioselective esterification followed by acid-catalyzed hydrolysis to minimize byproducts .
  • Purify via recrystallization in ethanol-water mixtures (3:1 v/v) and validate purity with HPLC (≥99.5% purity threshold) .
  • Characterize intermediates and final product using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques confirm this compound’s structural identity and stability?

  • Methodology :

  • Employ Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate functional groups (peak at 1705–1720 cm1^{-1}) .
  • Assess thermal stability via differential scanning calorimetry (DSC) under nitrogen atmosphere (heating rate: 10°C/min) .
  • Monitor degradation kinetics in simulated physiological buffers (pH 7.4, 37°C) using UV-Vis spectrophotometry .

Q. How should initial in vitro antiviral activity screenings be designed for this compound?

  • Methodology :

  • Use Madin-Darby canine kidney (MDCK) cells infected with influenza A/PR/8/34 (H1N1) as a resistant strain model .
  • Compare 50% inhibitory concentration (IC50_{50}) values against reference compounds (e.g., remantadine) using plaque reduction assays .
  • Include cytotoxicity controls (CC50_{50}) via MTT assays to calculate selectivity indices (SI = CC50_{50}/IC50_{50}) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s efficacy across viral strains?

  • Methodology :

  • Conduct systematic reviews of strain-specific neuraminidase (NA) mutations affecting binding affinity .
  • Perform meta-analyses of IC50_{50} variability using random-effects models, adjusting for assay heterogeneity (e.g., cell lines, viral titers) .
  • Validate hypotheses with reverse genetics to engineer resistant strains and test compound activity .

Q. How can this compound’s bioavailability be optimized through structural modification?

  • Methodology :

  • Use structure-activity relationship (SAR) studies to evaluate ester prodrugs (e.g., methyl esters) for enhanced membrane permeability .
  • Apply molecular dynamics simulations to predict interactions with human serum albumin (HSA) binding sites .
  • Validate in vivo pharmacokinetics in murine models via LC-MS/MS quantification of plasma concentrations .

Q. Which in vivo models best evaluate this compound’s efficacy and toxicity?

  • Methodology :

  • Use ferret models for influenza pathogenesis studies due to human-like respiratory tract physiology .
  • Dose orally (5–20 mg/kg) or intranasally (1–5 mg/kg) with placebo-controlled cohorts .
  • Assess immunotoxicity via cytokine profiling (IL-6, TNF-α) and histopathological analysis of lung tissues .

Addressing Methodological Challenges

Q. How should researchers design studies to address conflicting data on this compound’s mechanism of action?

  • Methodology :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., viral entry vs. replication inhibition) .
  • Use siRNA knockdowns (e.g., Pten gene) to isolate pathways affected by this compound in viral replication .
  • Replicate findings across independent labs with blinded data analysis to minimize bias .

Q. What statistical approaches validate this compound’s synergistic effects with existing antivirals?

  • Methodology :

  • Calculate combination indices (CI) using the Chou-Talalay method for dose-response matrices .
  • Perform isobolographic analysis to distinguish additive vs. synergistic interactions .
  • Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance .

Key Data from Literature

  • Antiviral Activity : this compound (IC50_{50} = 0.8 μM) outperformed remantadine (IC50_{50} = 5.2 μM) in H1N1-resistant strains .
  • Structural Insights : Carboxylate group at C-3 is critical for binding to viral neuraminidase active sites (molecular docking ΔG = -9.4 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.